

# HPLC method for quantification of Tobramycin in ophthalmic solutions

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An HPLC Method for the Quantification of **Tobramycin** in Ophthalmic Solutions using Pre-Column Derivatization

### **Application Note**

Introduction

**Tobramycin** is an aminoglycoside antibiotic widely used in ophthalmic solutions to treat bacterial eye infections.[1][2] Due to its polar nature and lack of a significant UV-absorbing chromophore, quantifying **tobramycin** using High-Performance Liquid Chromatography (HPLC) with standard UV detection is challenging.[1][3] To overcome this, a common and robust approach involves pre-column derivatization, which attaches a chromophoric molecule to the **tobramycin**, enhancing its detectability.

This application note details a reliable reversed-phase HPLC (RP-HPLC) method for the quantification of **tobramycin** in ophthalmic solutions, incorporating a pre-column derivatization step with 2,4-dinitrofluorobenzene (DNFB). This method is based on established procedures, including those similar to the United States Pharmacopeia (USP) methodology, and is suitable for routine quality control and stability testing.[4][5]

#### **Principle**

The primary amino groups of the **tobramycin** molecule react with 2,4-dinitrofluorobenzene (DNFB) under controlled conditions to form a stable dinitrophenyl (DNP) derivative. This DNP-



**tobramycin** derivative possesses a strong chromophore, allowing for sensitive and accurate detection by a UV-Vis detector at a wavelength of 365 nm.[4][5] The derivatized sample is then injected into an RP-HPLC system, where it is separated from other components and quantified against a derivatized **tobramycin** standard.

## **Experimental Protocols**

- 1. Materials and Reagents
- Tobramycin USP Reference Standard
- 2,4-dinitrofluorobenzene (DNFB) reagent: 10 mg/mL in reagent alcohol
- Tris (hydroxymethyl) aminomethane reagent: 15 mg/mL in a 20:80 (v/v) mixture of water and dimethyl sulfoxide (DMSO)[5]
- Acetonitrile (HPLC grade)
- Sulfuric Acid (e.g., 0.8 mM to 10 mM)[4][5]
- Water (HPLC grade or purified)
- **Tobramycin** Ophthalmic Solution (Sample)
- Methanol (HPLC grade)
- Phosphate Buffer (as required for mobile phase)
- 2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following conditions have been shown to be effective.



Parameter	Specification	
HPLC System	Agilent 1200 Series or equivalent with UV-Vis Detector	
Column	Nova-Pak C18, 3.9 x 150 mm, 4 μm (or equivalent L1 packing)[4]	
Mobile Phase	Acetonitrile / Buffer (e.g., aqueous buffer) (55:45, v/v)[4]	
Flow Rate	1.0 mL/min[3]	
Column Temperature	Ambient[4]	
Detection	UV at 365 nm[4]	
Injection Volume	20 μL - 50 μL[3]	
Run Time	Approximately 15 minutes	

### 3. Preparation of Solutions

- Standard Stock Solution: Accurately weigh and dissolve **Tobramycin** USP Reference
   Standard in water (containing 10 mM sulfuric acid) to obtain a concentration of approximately
   0.24 mg/mL.[5]
- Sample Solution: Accurately transfer a volume of the ophthalmic suspension (typically 3 mg/mL **tobramycin**) and dilute with water (containing 10 mM sulfuric acid) to achieve a final theoretical concentration of 0.24 mg/mL of **tobramycin**.[5]
- Blank Solution: Use water as the blank.[5]

#### 4. Pre-Column Derivatization Protocol

The following workflow outlines the key steps from sample preparation to data acquisition.





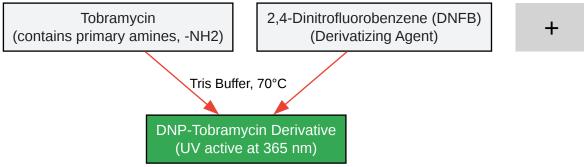
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Caption: Workflow for **Tobramycin** analysis by HPLC.

- Into three separate 50 mL volumetric flasks, transfer 4.0 mL of the Standard Solution,
   Sample Solution, and Blank Solution, respectively.[5]
- To each flask, add 10 mL of the DNFB reagent and 10 mL of the Tris reagent. Mix well.[5]
- Place the flasks in a heated water bath at 70°C for 20 minutes.[4]
- After incubation, remove the flasks and allow them to cool to room temperature.
- Dilute each flask to the 50 mL mark with the mobile phase and mix thoroughly.
- Filter the final solutions through a 0.45 μm membrane filter before injection.

The chemical reaction for the derivatization is as follows:

# Tobramycin Derivatization with DNFB



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Caption: Derivatization of **Tobramycin** with DNFB.

### 5. Method Validation Summary

The described method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters are summarized below.

Validation Parameter	Typical Acceptance Criteria	Example Result
Linearity (r²)	r² ≥ 0.999	0.9998 over a range of 0.47 to 0.71 mg/mL[1]
Accuracy (% Recovery)	98.0% - 102.0%	Mean recovery of 99.6% with an RSD of 1.2%[4]
Precision (% RSD)	Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%	Intra-day RSD: < 0.9%[4] Inter- day RSD: < 1.0%[4]
Specificity	No interference from blank or excipients at the retention time of the analyte.	No interferences were observed from excipients.[1] The method is stability-indicating.[4]
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	0.15 μg/mL (by HPLC-ELSD method)[6]
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	0.45 μg/mL (by HPLC-ELSD method)[6]
System Suitability	Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of replicate injections ≤ 2.0%	Asymmetry factor of 1.4; %RSD of 0.29 for replicate injections.[3]

Note: LOD and LOQ values are provided from an alternative HPLC-ELSD method for context, as they are often method-dependent.



### Conclusion

This application note provides a detailed protocol for the reliable quantification of **tobramycin** in ophthalmic solutions using HPLC with UV detection after pre-column derivatization with DNFB. The method is specific, accurate, and precise, making it highly suitable for routine quality control analysis and stability studies in the pharmaceutical industry.[4] The validation data confirms that the method meets the stringent requirements for pharmaceutical analysis.[3]

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